
2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Properties
Synthesis of Transition Metal Complexes : Bis(N-ethylbenzimidazol-2-ylmethyl)aniline (Etbba) and its copper(II), manganese(II), and nickel(II) complexes have been synthesized. These complexes exhibit potent hydroxyl radical scavenging activity, surpassing standard antioxidants like vitamin C and mannitol (Wu et al., 2015).
Nonlinear Optical Applications : Polymerization of p-(2-methacryloyloxyethoxy)-N-(4-nitrostilbenzylidene)aniline leads to polymers effective for second-order nonlinear optical applications. The polymers display high thermal stability, suitable for NLO device applications (Lee, 1996).
Photochromism Studies : N-(2-hydroxybenzylidene)aniline exhibits photochromic behavior. Spectroscopic studies revealed the formation of a zwitterion photoproduct rather than an ortho-quinone upon irradiation (Lewis & Sandorfy, 1982).
Synthesis of Fluorinated Derivatives : Studies on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline have been conducted, focusing on high yield and environmental considerations (Zi-qiang, 2007).
Antimicrobial and Structural Analysis : 4-Methoxy-N-(nitrobenzylidene)-aniline has been studied for its antimicrobial activity and structural properties, including vibrational analysis and molecular dynamic simulations (Subi et al., 2022).
Biochemical and Pharmacological Research
DNA-binding and Antioxidant Activities : Bis(benzimidazol-2-ylmethyl)aniline derivatives have shown DNA-binding properties and significant antioxidant activities, suggesting potential biological applications (Wu et al., 2014).
Ultrafast Photoisomerization Study : N-(2-methoxybenzylidene)aniline's photoisomerization in the gas phase has been explored, revealing insights into the photochemical processes and isomerization pathways (Gao & Wang, 2021).
Photometric Determination of Hydrogen Peroxide : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives were assessed as hydrogen donors for photometric determination of hydrogen peroxide, indicating potential applications in analytical chemistry (Tamaoku et al., 1982).
Acetylcholinesterase Inhibition and Alzheimer's Treatment : N-(4-phenoxybenzyl)aniline derivatives were synthesized and evaluated for inhibiting acetylcholinesterase and treating Alzheimer's disease. One compound showed significant in vivo improvement in learning and memory (Srivastava et al., 2019).
Properties
IUPAC Name |
2-(2-ethoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-3-13-23-19-11-7-5-9-17(19)16-21-18-10-6-8-12-20(18)24-15-14-22-4-2/h5-12,21H,3-4,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHDWTADKOUNSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
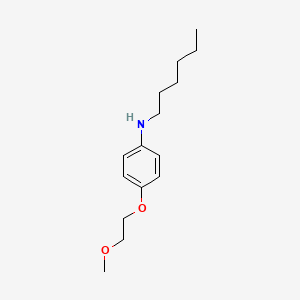
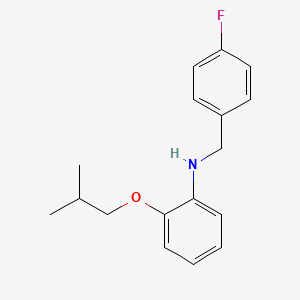
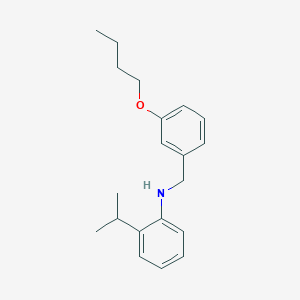
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)
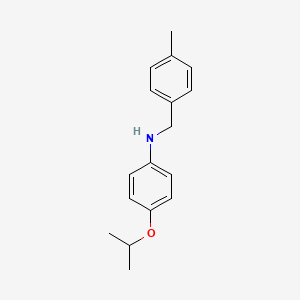
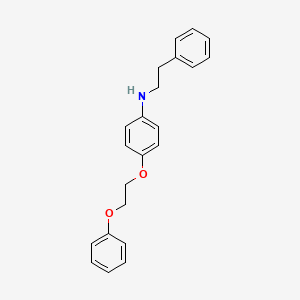
![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)
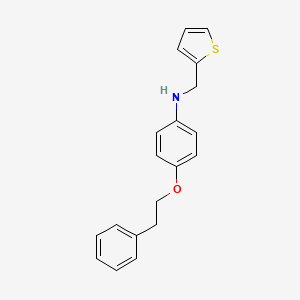
![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)
![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)
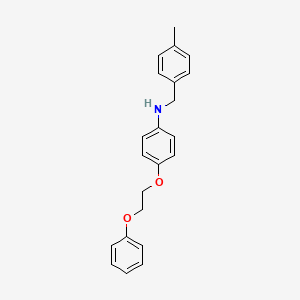
![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)
